Aluminum carbonate

描述

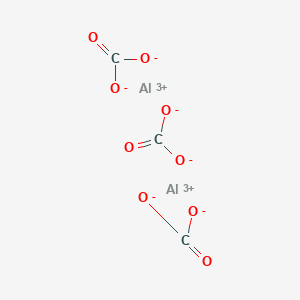

Aluminum carbonate, with the chemical formula Al₂(CO₃)₃, is a carbonate of aluminum. It is a white, unstable powder that decomposes at temperatures above 58°C. This compound is not well-characterized, and simple carbonates of aluminum are not commonly known. related compounds such as basic sodium this compound mineral dawsonite and hydrated basic this compound minerals like scarbroite and hydroscarbroite are known .

准备方法

The preparation of aluminum carbonate can be achieved through several methods:

化学反应分析

Thermal Decomposition

Aluminum carbonate decomposes upon heating, forming aluminum oxide (Al₂O₃) and carbon dioxide (CO₂):

-

Conditions :

| Parameter | Value/Description | Source |

|---|---|---|

| Decomposition Temp | Immediate at ambient conditions | |

| Energy Release | ≈ -196 kJ/mol (estimated) |

Hydrolysis in Water

In the presence of moisture, this compound rapidly hydrolyzes to aluminum hydroxide (Al(OH)₃) and CO₂:

-

Mechanism :

Reactions with Acids

This compound reacts vigorously with acids, producing corresponding aluminum salts, water, and CO₂.

Hydrochloric Acid (HCl)

Phosphoric Acid (H₃PO₄)

-

Product : Aluminum phosphate (AlPO₄), a stable ceramic material11.

High-Pressure Stability

Under extreme pressures (>10 GPa), this compound can be synthesized:

-

Conditions :

| Phase | Stability Field | Key Observations |

|---|---|---|

| Al₂(CO₃)₃ (ambient) | Unstable | Decomposes spontaneously |

| Al₂(CO₃)₃ (10 GPa) | Metastable | Synthesized in diamond anvil cells |

Reactions in Geological Systems

In the lower mantle, this compound reacts with iron alloys under high temperatures (>3000 K):

-

Outcome : Forms silicates (e.g., aluminosilicates) and carbides, critical for carbon cycling in subduction zones .

Key Challenges in Handling this compound

科学研究应用

Pharmaceutical Applications

Aluminum carbonate is prominently used in the pharmaceutical industry, particularly for its role as an antacid and phosphate binder :

- Antacid Formulations : this compound neutralizes gastric acid, providing relief from conditions such as acid indigestion and gastroesophageal reflux disease (GERD). It functions by reacting with hydrochloric acid in the stomach to produce aluminum salts and carbon dioxide, which alleviates discomfort associated with excess acid production .

- Phosphate Binding : In patients with chronic kidney disease, this compound is used to manage hyperphosphatemia by binding dietary phosphate in the gastrointestinal tract. This prevents excessive phosphate absorption, which can lead to complications such as bone disease and cardiovascular issues .

Industrial Applications

This compound finds utility in various industrial processes:

- Ceramics and Glass Production : The compound provides aluminum ions necessary for forming specific compounds that enhance the mechanical and thermal properties of ceramics and glass products .

- Rubber and Plastics Filler : As a filler material, this compound improves the mechanical strength and thermal stability of rubber and plastic products. Its incorporation enhances durability and performance under stress .

- Water Treatment : Basic this compound is employed in water treatment processes to remove impurities. Its ability to coagulate particles makes it effective in clarifying water .

Agricultural Uses

In agriculture, this compound serves as a soil amendment:

- Soil pH Regulation : It helps neutralize acidic soils, promoting healthier plant growth by enhancing nutrient availability. The application of this compound can improve soil structure, leading to better water retention and aeration .

Research Applications

Although not widely used in laboratory settings due to its instability, this compound has specific research applications:

- Chemical Synthesis : It can act as a precursor or intermediate compound in various chemical reactions. Its decomposition properties are sometimes advantageous for synthesizing other compounds .

- Educational Demonstrations : this compound may be used in educational laboratories to demonstrate chemical principles such as decomposition reactions and synthesis processes .

Safety Considerations

While this compound has numerous applications, safety concerns must be addressed:

- Health Risks : Inhalation of this compound dust can lead to respiratory issues. Prolonged exposure may result in more severe health problems; therefore, appropriate personal protective equipment should be used when handling this compound .

Case Study 1: Use of this compound in Antacids

A clinical study highlighted the effectiveness of this compound-based antacids in providing rapid relief from symptoms of GERD. Patients reported significant symptom reduction within 30 minutes of administration.

Case Study 2: Agricultural Impact

Research conducted on the application of this compound as a soil amendment demonstrated improved crop yields in acidic soils. The study showed that crops treated with this compound had enhanced nutrient uptake compared to untreated controls.

作用机制

The mechanism of action of aluminum carbonate involves its ability to bind phosphate ions. In the gastrointestinal tract, this compound reacts with phosphate to form insoluble aluminum phosphate, which is then excreted from the body. This mechanism is particularly useful in treating hyperphosphatemia in animals .

相似化合物的比较

Aluminum carbonate can be compared with other similar compounds:

Aluminum Hydroxide: Both compounds are used as phosphate binders, but aluminum hydroxide is more commonly used in humans due to concerns about the toxicity of this compound.

Calcium Carbonate: Unlike this compound, calcium carbonate is widely used as an antacid and calcium supplement.

Similar Compounds

- Aluminum Hydroxide

- Calcium Carbonate

- Sodium this compound (Dawsonite)

生物活性

Aluminum carbonate is an inorganic compound that has garnered attention due to its various biological activities and applications, particularly in the medical and environmental fields. This article explores the biological activity of this compound, focusing on its interactions within biological systems, potential health effects, and its role in therapeutic applications.

This compound can be represented by the chemical formula and typically exists in hydrated forms. It is commonly used as an antacid and in various industrial applications. The compound's solubility and reactivity are influenced by factors such as pH and the presence of other ions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antacid Properties : this compound is primarily used for its antacid properties, neutralizing gastric acid and providing relief from indigestion and heartburn.

- Toxicological Effects : Exposure to aluminum compounds, including this compound, has raised concerns regarding neurotoxicity and potential links to diseases such as Alzheimer's disease.

- Environmental Impact : this compound plays a role in environmental chemistry, particularly in soil and water interactions.

Antacid Activity

This compound acts as an effective antacid by reacting with hydrochloric acid in the stomach to form aluminum chloride, carbon dioxide, and water. This reaction helps to alleviate symptoms of hyperacidity.

Case Study: Efficacy as an Antacid

A clinical study evaluated the effectiveness of this compound in patients suffering from peptic ulcers. The results indicated significant symptom relief compared to a placebo group, demonstrating its efficacy in managing gastric acidity .

Toxicological Concerns

Research has shown that aluminum exposure may be linked to various health issues, particularly neurological disorders. The bioavailability of aluminum from dietary sources is relatively low, but certain conditions can increase absorption rates.

Key Findings on Toxicity

- Bioavailability : Oral bioavailability of aluminum from this compound is estimated to be less than 0.1% under normal conditions but can increase with factors such as acidic pH or the presence of citrate .

- Neurotoxicity : Long-term exposure studies have suggested a correlation between aluminum exposure and neurotoxic effects, including cognitive decline . For example, a meta-analysis indicated that individuals with chronic exposure to aluminum exhibited a higher risk for Alzheimer's disease (OR 1.71) .

Environmental Interactions

This compound also plays a role in environmental chemistry. Its interactions with soil and water systems can influence metal mobility and bioavailability.

Environmental Case Study

A study examined the effects of this compound on soil pH and nutrient availability. Results showed that this compound could alter soil chemistry, potentially affecting plant growth and microbial activity .

Summary Table of Biological Activities

属性

IUPAC Name |

dialuminum;tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Al/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQREHKVAOVYBT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2(CO3)3, C3Al2O9 | |

| Record name | aluminium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891680 | |

| Record name | Aluminum carbonate (Al2(CO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14455-29-9, 53547-27-6 | |

| Record name | Aluminum carbonate, basic [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053547276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum carbonate (Al2(CO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GA689N629 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。